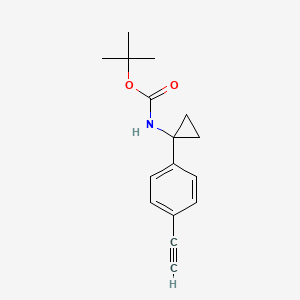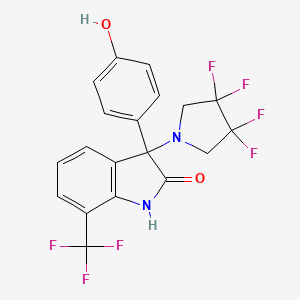![molecular formula C15H11F3O B13919335 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is a chemical compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is a solid at room temperature, typically appearing as a white crystal or powder . This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the reaction of acetic anhydride with 1-bromobiphenyl in the presence of a base at high temperature . Another method includes the use of trifluoromethyl-substituted benzene derivatives as starting materials, which undergo Friedel-Crafts acylation to yield the desired product .
Industrial Production Methods
Industrial production of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The biphenyl moiety provides a rigid framework that can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
相似化合物的比较
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.
1-[6-(Trifluoromethyl)-3-pyridyl]ethanone: Contains a pyridine ring instead of a biphenyl ring.
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: Contains an imidazo[1,2-a]benzimidazole core.
Uniqueness
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a trifluoromethyl group and a biphenyl moiety. This structure imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable in various research and industrial applications .
属性
分子式 |
C15H11F3O |
|---|---|
分子量 |
264.24 g/mol |
IUPAC 名称 |
1-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(16,17)18/h2-9H,1H3 |
InChI 键 |
SRFFNMXWCIJDCI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)










